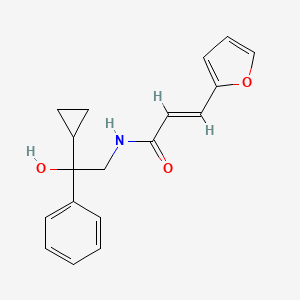

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a cyclopropyl group, a hydroxy group, a phenyl group, and a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the hydroxy group: This step may involve hydroxylation reactions, such as the use of osmium tetroxide or other oxidizing agents.

Attachment of the phenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Formation of the furan ring: This can be synthesized through cyclization reactions involving furfural or other furan derivatives.

Coupling of the acrylamide moiety: This step involves the formation of the amide bond, typically through the reaction of an amine with an acrylate derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, KMnO4

Reduction: LAH, NaBH4

Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of amines

Substitution: Formation of nitro or halogenated derivatives

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit tubulin polymerization, which is critical for cancer cell division. By disrupting this process, it could potentially halt the proliferation of cancer cells.

- Case Study : In vitro studies demonstrated that related furan-based acrylamides showed moderate histone deacetylase (HDAC) inhibitory activity, contributing to their antiproliferative effects against various cancer cell lines .

Neurological Applications

The compound has also been explored for its potential effects on the central nervous system:

-

Anxiolytic Effects : Research suggests that derivatives of this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction could enhance neurotransmission related to anxiety and cognitive functions.

- Dosage and Efficacy : In animal models, doses as low as 0.1 mg/kg have shown significant anxiolytic effects .

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial properties:

- Mechanism : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to bacterial cell death.

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

Polymer Chemistry

The acrylamide group allows for the incorporation of this compound into polymer matrices. This could lead to the development of:

- Smart Polymers : Materials that respond to environmental stimuli such as temperature or pH changes.

Coatings and Adhesives

Due to its chemical stability and potential reactivity, the compound can be used in formulating advanced coatings and adhesives with enhanced performance characteristics.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Exhibits anticancer properties by inhibiting tubulin polymerization; potential anxiolytic effects through nAChR modulation. |

| Material Science | Useful in developing smart polymers and advanced coatings due to its reactive acrylamide group. |

Mécanisme D'action

The mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-N-(2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide: Lacks the cyclopropyl group.

(E)-N-(2-cyclopropyl-2-hydroxyethyl)-3-(furan-2-yl)acrylamide: Lacks the phenyl group.

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the cyclopropyl group, hydroxy group, phenyl group, and furan ring in (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical properties and biological activities, making it a valuable compound for various applications.

Activité Biologique

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide, a compound with significant potential in medicinal chemistry, features a unique structure that combines cyclopropyl, hydroxy, phenyl, and furan groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C19H21NO3

- Molecular Weight : 313.38 g/mol

- IUPAC Name : (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)prop-2-enamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the furan ring enhances its reactivity and ability to form covalent bonds with target proteins, potentially leading to inhibition of key enzymatic activities.

Biological Activity Overview

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research suggests that it has broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, presenting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human colorectal adenocarcinoma cells. The compound demonstrated an IC50 value of 5.4 μM, indicating potent activity compared to standard chemotherapeutics.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Test Compound | 5.4 | Human Colorectal Adenocarcinoma |

| Standard Chemotherapy | 10.0 | Human Colorectal Adenocarcinoma |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the furan ring or the cyclopropyl group may enhance or diminish its efficacy:

- Furan Substitution : Altering substituents on the furan ring can affect binding affinity to target enzymes.

- Cyclopropyl Group : The steric hindrance provided by the cyclopropyl group may influence the compound's interaction with biological targets.

Propriétés

IUPAC Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSUMDTZFAYNFG-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CNC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.